

Application Notes and Protocols: Synergistic Anti-Cancer Effects of Celastrol and Cisplatin

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Compound of Interest

Compound Name: Celastrol

Cat. No.: B190767

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Introduction

Celastrol, a pentacyclic triterpenoid extracted from the "Thunder God Vine" (*Tripterygium wilfordii*), has demonstrated significant anti-cancer properties across various cancer cell lines. Cisplatin is a cornerstone of chemotherapy for numerous malignancies, but its efficacy is often limited by intrinsic or acquired resistance and significant side effects. Preclinical evidence strongly suggests that the combination of **Celastrol** and cisplatin results in synergistic cytotoxicity against cancer cells, offering a promising strategy to enhance therapeutic efficacy and potentially reduce cisplatin-associated toxicity.

These application notes provide a comprehensive overview of the synergistic effects of **Celastrol** and cisplatin, detailing the underlying molecular mechanisms, experimental protocols for evaluating this synergy, and quantitative data from key studies.

Synergistic Effects and Mechanisms of Action

The combination of **Celastrol** and cisplatin has been shown to be more effective than either agent alone in inhibiting cancer cell growth and inducing apoptosis.^{[1][2]} The synergistic interaction is multifaceted, involving the modulation of several key signaling pathways.

Key Synergistic Outcomes:

- **Enhanced Apoptosis:** The combination significantly increases the rate of programmed cell death in cancer cells.[1]
- **Inhibition of Cell Proliferation:** The dual treatment leads to a greater reduction in cancer cell viability and growth.[1][3]
- **Overcoming Cisplatin Resistance:** **Celastrol** can sensitize cisplatin-resistant cancer cells to the cytotoxic effects of cisplatin.[4][5]

Underlying Molecular Mechanisms:

The synergistic anti-cancer effect of the **Celastrol** and cisplatin combination is attributed to their complementary actions on multiple cellular pathways:

- **Induction of Mitochondrial and Endoplasmic Reticulum Stress-Mediated Apoptosis:** The combination treatment enhances apoptosis through both the intrinsic (mitochondrial) and the endoplasmic reticulum (ER) stress pathways. This is characterized by an altered Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspase cascades.[1][6]
- **Inhibition of the NF-κB Pathway:** **Celastrol** is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and chemoresistance.[7][8] By suppressing NF-κB, **Celastrol** can prevent the expression of anti-apoptotic genes, thereby sensitizing cancer cells to cisplatin-induced DNA damage.
- **Generation of Reactive Oxygen Species (ROS):** **Celastrol** can induce the production of ROS within cancer cells.[9][10][11] While high levels of ROS can be toxic, the increased oxidative stress can also enhance the DNA-damaging effects of cisplatin, leading to increased cell death.
- **Modulation of MAPK Signaling Pathways:** The combination has been shown to affect the phosphorylation of MAPK pathway proteins such as p38 and ERK1/2, which are involved in cell proliferation, differentiation, and apoptosis.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the combination of **Celastrol** and cisplatin.

Table 1: In Vitro Cytotoxicity and Synergy in U-2OS Osteosarcoma Cells

Treatment	IC50 (48h)	Apoptosis Rate	Combination Index (CI)
Celastrol	2.6 μM	30.2 ± 2.3%	0.80 - 0.97 (for IC10 to IC70)[1][2]
Cisplatin	6.1 mg/L	25.1 ± 2.4%	
Celastrol + Cisplatin	N/A	43.0 ± 2.1%	
Control	N/A	7.9 ± 1.4%	

Table 2: Protein Expression Changes in U-2OS Cells Treated with **Celastrol** and Cisplatin

Protein	Function	Effect of Combination
Bax	Pro-apoptotic	Upregulated[1]
Bcl-2	Anti-apoptotic	Downregulated[1]
Cytochrome c	Apoptosis signaling	Upregulated[1]
Caspase-3	Executioner caspase	Upregulated[1]
Caspase-9	Initiator caspase	Downregulated[1]
PARP	DNA repair, apoptosis	Downregulated[1]
GRP78	ER stress marker	Downregulated[1]
CHOP	ER stress-induced apoptosis	Upregulated[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the synergy between **Celastrol** and cisplatin are provided below.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of **Celastrol** and cisplatin, both individually and in combination.

Materials:

- Cancer cell line of interest (e.g., U-2OS)
- Complete growth medium (e.g., DMEM with 10% FBS)
- **Celastrol** (stock solution in DMSO)
- Cisplatin (stock solution in sterile water or saline)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **Celastrol** and cisplatin in complete medium.
- For combination treatment, prepare a fixed ratio of **Celastrol** and cisplatin based on their individual IC₅₀ values.
- Remove the overnight culture medium from the cells and add 100 μ L of the drug-containing medium to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
- Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

- After incubation, add 20 μ L of MTT solution to each well and incubate for an additional 4 hours.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.
- Determine the IC₅₀ values for each compound and use software like CompuSyn to calculate the Combination Index (CI), where $CI < 1$ indicates synergy.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

- Cancer cell line of interest
- 6-well plates
- **Celastrol** and Cisplatin
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with **Celastrol**, cisplatin, or the combination for the desired time.
- Harvest the cells by trypsinization and wash them with cold PBS.

- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in the signaling pathways affected by the combination treatment.

Materials:

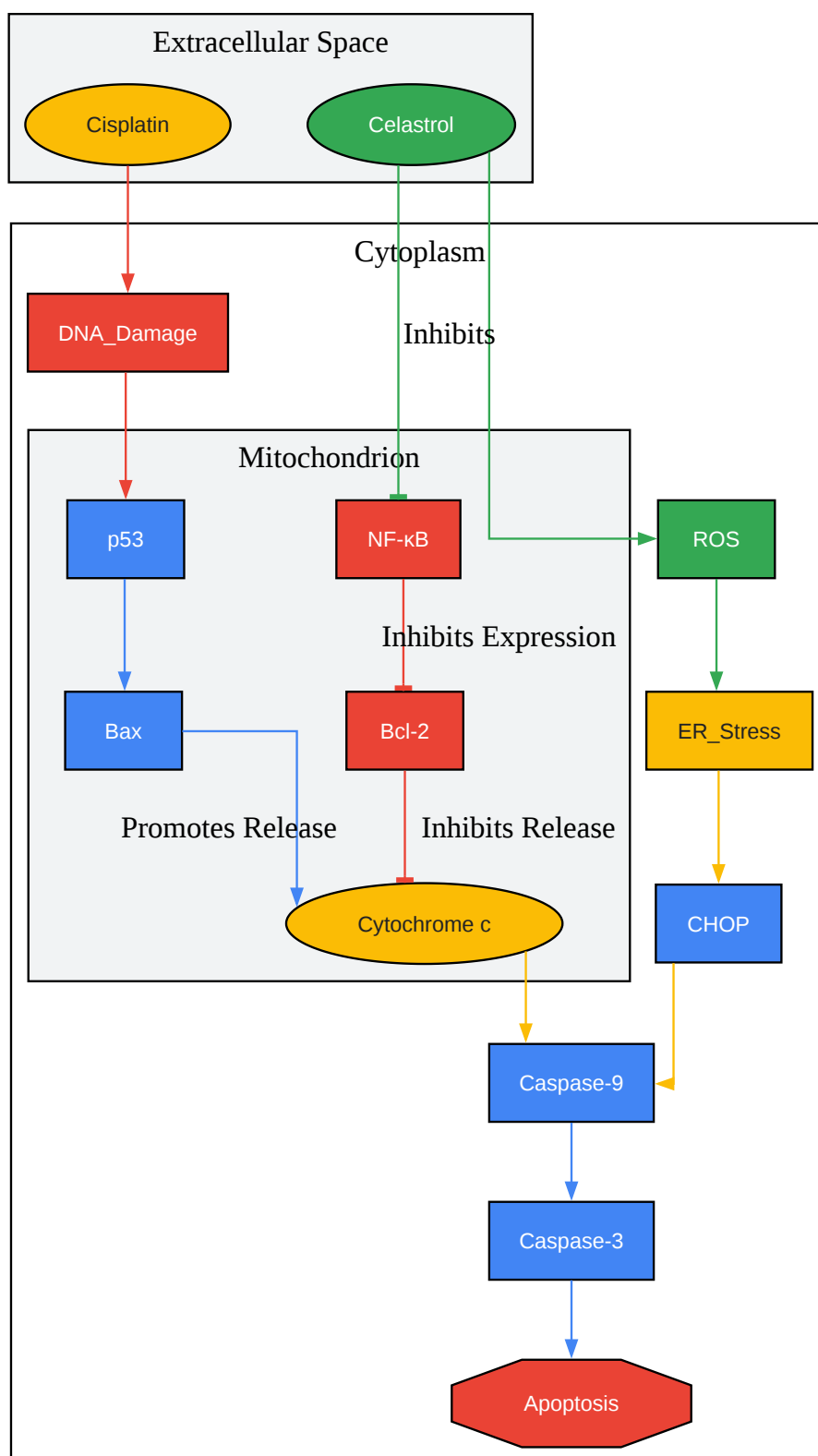
- Treated and untreated cell pellets
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-p38, etc.)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Lyse the cell pellets in RIPA buffer and determine the protein concentration using the BCA assay.
- Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
- Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH or β -actin.

Visualizations

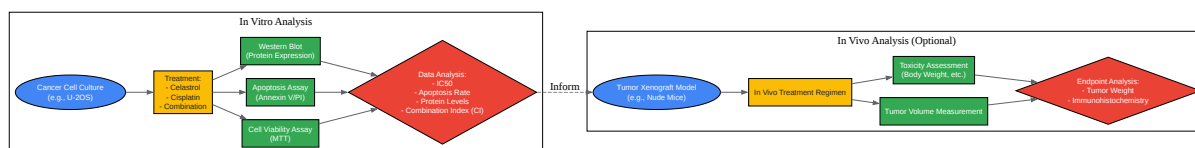
Signaling Pathway Diagram



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Caption: Synergistic apoptotic signaling pathways activated by **Celastrol** and Cisplatin.

Experimental Workflow Diagram



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Caption: General experimental workflow for evaluating **Celastrol** and Cisplatin synergy.

Conclusion

The combination of **Celastrol** and cisplatin represents a compelling therapeutic strategy that leverages synergistic mechanisms to enhance anti-cancer efficacy. The provided data and protocols offer a framework for researchers to further investigate and validate this combination in various cancer models. Future studies, including well-designed in vivo experiments and eventually clinical trials, are warranted to translate these promising preclinical findings into improved cancer therapies.

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